An In-Depth Technical Guide to 2,4-Dinitro-5-fluoroaniline (CAS Number 367-81-7)
An In-Depth Technical Guide to 2,4-Dinitro-5-fluoroaniline (CAS Number 367-81-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dinitro-5-fluoroaniline is a highly functionalized aromatic compound with significant applications as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of two nitro groups and a fluorine atom, make it a valuable precursor for the synthesis of a wide range of target molecules, including dyes, agrochemicals, and notably, pharmaceutical agents. This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, synthetic methodologies, and key applications of 2,4-Dinitro-5-fluoroaniline, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
2,4-Dinitro-5-fluoroaniline is a yellow crystalline solid with limited solubility in water but is soluble in many organic solvents.[1][2] The presence of electron-withdrawing nitro groups significantly influences its reactivity and chemical behavior.
| Property | Value | Reference |
| CAS Number | 367-81-7 | [1][2][3][4] |
| Molecular Formula | C₆H₄FN₃O₄ | [1][2][3][4] |
| Molecular Weight | 201.11 g/mol | [3][4] |
| Appearance | Light yellow to yellow crystalline powder | [1][2] |
| Melting Point | 185 - 189 °C | |
| Purity | >98.0% (GC) | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents | [1][2] |
| Synonyms | 5-Fluoro-2,4-dinitroaniline, 3-Fluoro-4,6-dinitroaniline, 5-Amino-2,4-dinitro-1-fluorobenzene | [1][2][3] |
Safety and Handling
2,4-Dinitro-5-fluoroaniline is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
| Hazard Statement | GHS Pictograms | Precautionary Statements |
| Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331) | Danger | P261, P280, P301+P310, P302+P352, P304+P340 |
| May be harmful if swallowed (H302) | Warning | P264, P270, P301+P312, P501 |
| Causes skin irritation (H315) | Warning | P264, P280, P302+P352, P332+P313, P362 |
| Causes serious eye irritation (H319) | Warning | P264, P280, P305+P351+P338, P337+P313 |
| May cause respiratory irritation (H335) | Warning | P261, P271, P304+P340, P312, P403+P233, P501 |
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Synthesis and Reactivity
The primary route for the synthesis of 2,4-Dinitro-5-fluoroaniline involves the nitration of a substituted fluorobenzene followed by selective reduction or amination. The presence of the electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic aromatic substitution, making the fluorine atom a good leaving group in reactions with various nucleophiles.
Experimental Protocol: Synthesis of 2,4-Dinitroaniline (a related compound)
Materials:
-
2,4-dinitrochlorobenzene
-
Ammonium acetate
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Ammonia gas
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Potassium hydroxide
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Ethanol
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Water
Procedure:
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A mixture of 2,4-dinitrochlorobenzene (0.25 mole) and ammonium acetate (0.23 mole) is placed in a wide-mouthed flask and heated in an oil bath to 170°C.[5]
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Ammonia gas is passed through the reaction mixture at a rate of three to four bubbles per second for six hours while maintaining the temperature at 170°C.[5]
-
After cooling, the solid product is mixed with 100 cc of water, heated to boiling, and filtered while hot.[5]
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The residue is dissolved in 500 cc of boiling ethanol, and water is added until the solution becomes turbid.[5]
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The solution is heated until clear and then allowed to cool.[5]
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The crystallized 2,4-dinitroaniline is collected by filtration and dried. The yield is typically in the range of 68–76%.[5]
Applications in Research and Drug Development
2,4-Dinitro-5-fluoroaniline serves as a critical intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy. The fluorinated dinitrophenyl scaffold can be elaborated to generate compounds that target specific signaling pathways involved in cell proliferation and survival.
Role as a Precursor to Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways that control cell growth and division. The aniline group of 2,4-Dinitro-5-fluoroaniline provides a versatile handle for further chemical modifications, allowing for the construction of complex heterocyclic systems that can bind to the ATP-binding site of kinases. The fluorine atom can enhance the binding affinity and metabolic stability of the final drug molecule.
Illustrative Synthetic Workflow and Potential Signaling Pathway Interruption
While a specific drug synthesized directly from 2,4-Dinitro-5-fluoroaniline and its detailed signaling pathway are not explicitly detailed in the search results, a logical workflow and a hypothetical signaling pathway can be constructed based on its known applications.
This diagram illustrates a generalized synthetic route where 2,4-Dinitro-5-fluoroaniline is used as a starting material to build a more complex heterocyclic core, which is a common feature in many kinase inhibitors.
Many kinase inhibitors target receptor tyrosine kinases (RTKs) like EGFR, VEGFR, or PDGFR, which are often dysregulated in cancer. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis. A hypothetical kinase inhibitor derived from 2,4-Dinitro-5-fluoroaniline could block the ATP-binding site of an RTK, thereby inhibiting its activity and downstream signaling.
Spectral Data
While detailed spectral data with interpretation is not fully available in the provided search results, it is known that NMR spectroscopy is a key analytical technique for confirming the structure of 2,4-Dinitro-5-fluoroaniline.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the nitro and fluoro substituents.
¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule, with distinct signals for each of the six aromatic carbons. The chemical shifts would be significantly affected by the attached functional groups. A supporting document provides 1H and 13C NMR spectral data for various aniline derivatives, which can serve as a reference for interpreting the spectrum of 2,4-Dinitro-5-fluoroaniline.[6][7]
Conclusion
2,4-Dinitro-5-fluoroaniline is a valuable and versatile chemical intermediate with significant potential in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its well-defined physicochemical properties and reactivity, combined with its utility as a scaffold for kinase inhibitors, make it a compound of great interest to researchers and drug development professionals. Proper handling and a thorough understanding of its chemistry are essential for its safe and effective use in the laboratory and in the development of new therapeutic agents.
References
- 1. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
